

# An In-depth Technical Guide to the Stereoisomers of Gamma-Undecalactone

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## Compound of Interest

Compound Name: *Gamma-undecalactone*

Cat. No.: *B092160*

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## Abstract

**Gamma-undecalactone**, commonly known as aldehyde C-14 or peach aldehyde, is a significant aroma compound utilized extensively in the flavor, fragrance, and cosmetic industries.[1][2] This molecule contains a single chiral center, giving rise to two stereoisomers: (R)-**gamma-undecalactone** and (S)-**gamma-undecalactone**. These enantiomers, despite having identical chemical formulas and physical properties in an achiral environment, exhibit distinct sensory characteristics. The (R)-enantiomer is predominantly responsible for the characteristic sweet, fruity, and peach-like aroma, while the (S)-enantiomer possesses a less distinct, more fatty or waxy note. This guide provides a comprehensive technical overview of the stereoisomers of **gamma-undecalactone**, detailing their physicochemical and sensory properties, natural distribution, biosynthesis, and the analytical methods for their separation and characterization.

## Introduction to Chirality in Gamma-Undecalactone

Chirality is a fundamental concept in chemistry where a molecule is non-superimposable on its mirror image.[3] **Gamma-undecalactone** (5-heptyldihydro-2(3H)-furanone) possesses an asymmetric carbon atom at the C4 position of the lactone ring, which is the source of its chirality.[3] This results in two distinct enantiomeric forms, (R) and (S), which can evoke different biological and sensory responses. The natural product is often found with a high enantiomeric excess of the (R)-form, which is associated with the desirable fruity aroma.[1]

## Physicochemical and Sensory Characteristics

The distinct properties of the (R) and (S) enantiomers are critical for their application. While many physical properties are identical for both enantiomers (e.g., boiling point, density), they differ in their interaction with polarized light (optical rotation) and, most importantly, their interaction with olfactory receptors, leading to different odor profiles and detection thresholds.

Table 1: Comparative Properties of **Gamma-Undecalactone** Stereoisomers

| Property                             | (R)-gamma-Undecalactone                        | (S)-gamma-Undecalactone                        | Racemic Gamma-Undecalactone                    |
|--------------------------------------|--|--|--|
| Synonyms                             | (R)-(+)-4-Heptylbutan-4-olide                  | (S)-(-)-4-Heptylbutan-4-olide                  | Aldehyde C-14, Peach Aldehyde                  |
| CAS Number                           | 74568-06-2                                     | 139533-02-1                                    | 104-67-6[4]                                    |
| Molecular Formula                    | C <sub>11</sub> H <sub>20</sub> O <sub>2</sub> | C <sub>11</sub> H <sub>20</sub> O <sub>2</sub> | C <sub>11</sub> H <sub>20</sub> O <sub>2</sub> |
| Molecular Weight                     | 184.28 g/mol                                   | 184.28 g/mol                                   | 184.28 g/mol                                   |
| Appearance                           | Colorless to pale yellow liquid                | Colorless to pale yellow liquid                | Colorless to pale yellow liquid[5]             |
| Boiling Point                        | ~286 °C (est.)                                 | ~286 °C (est.)                                 | 297 °C @ 760 mmHg[6]                           |
| Density                              | Data not available                             | Data not available                             | 0.941-0.947 g/cm <sup>3</sup> @ 25°C[6]        |
| Optical Rotation ([α] <sub>D</sub> ) | Positive (+)                                   | Negative (-)                                   | -2° to +2°[7]                                  |
| Odor Profile                         | Strong, sweet, fruity, peach, creamy[7]        | Fatty, waxy, less intense                      | Fruity, peach, creamy, fatty[1]                |

| Odor Threshold | Data not available | Data not available | 60 ppb (in water) |

Note: Specific quantitative data for the odor threshold and specific rotation of the pure enantiomers are not readily available in the reviewed literature. Commercial "chiral" **gamma-undecalactone** is often the dextrorotatory (D) or (R)-isomer, with one supplier noting an optical rotation of +25 to +40 degrees, indicating a high enantiomeric excess.[8]

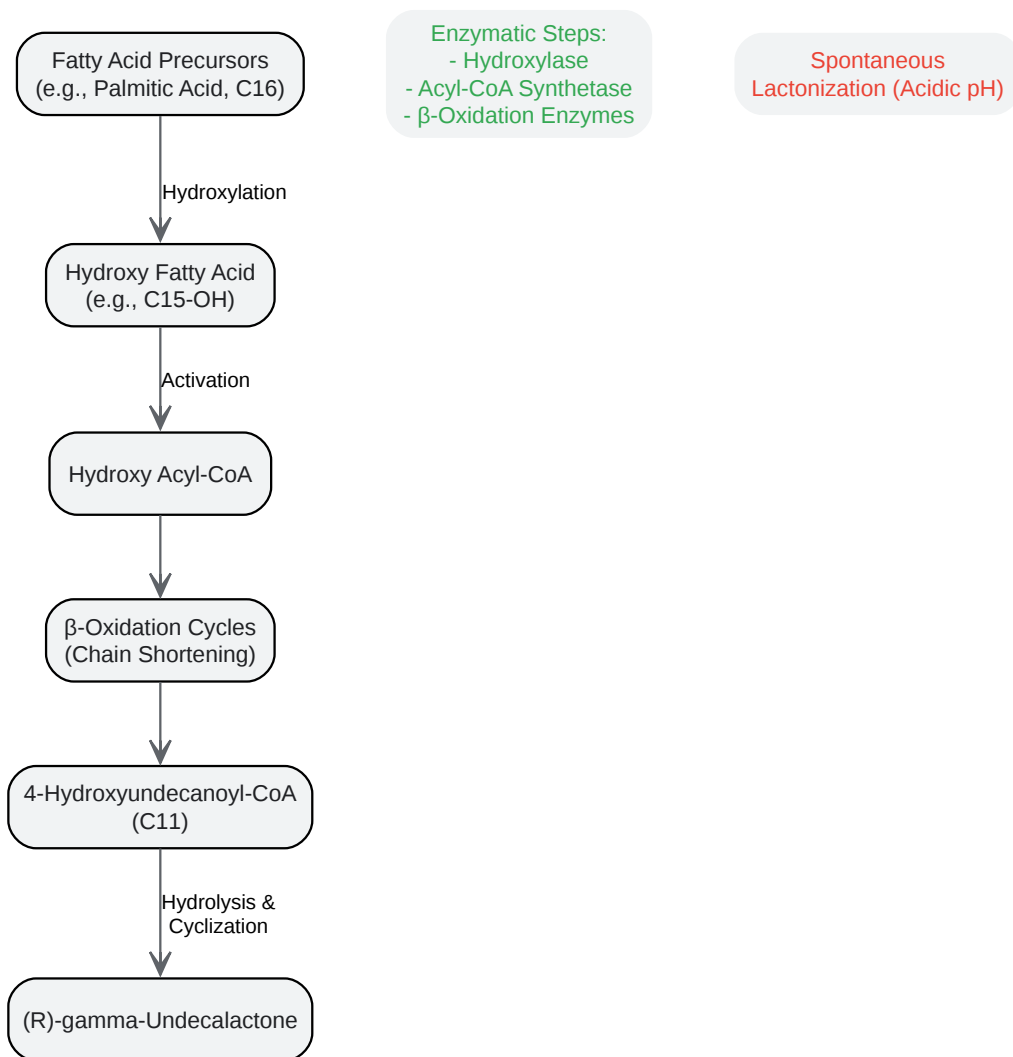
## Natural Occurrence and Biosynthesis

**Gamma-undecalactone** is a natural constituent of many fruits and dairy products, including peaches, apricots, passion fruit, butter, and milk.<sup>[1]</sup> In most natural sources, the (R)-enantiomer is found in significantly higher proportions.

The biosynthesis of  $\gamma$ -lactones in plants is believed to originate from fatty acid metabolism. The proposed pathway involves the hydroxylation of a fatty acid precursor followed by chain shortening via the  $\beta$ -oxidation pathway and subsequent spontaneous intramolecular cyclization (lactonization) under acidic conditions. For **gamma-undecalactone** (a C11 lactone), the likely precursor is a C15 hydroxy fatty acid. This precursor can be formed from more common fatty acids like palmitic acid (C16) or oleic acid (C18), which are abundant in fruits like peaches, through a series of enzymatic steps including hydroxylation and one or more cycles of  $\beta$ -oxidation.<sup>[3]</sup>

## Proposed Biosynthesis of (R)-gamma-Undecalactone

## Key Processes

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Caption: Proposed biosynthetic pathway for (R)-**gamma-undecalactone** from fatty acid precursors in plants.

## Experimental Protocols

The analysis and separation of **gamma-undecalactone** stereoisomers are primarily achieved through chiral gas chromatography (GC).

### Chiral Gas Chromatography for Enantiomeric Separation

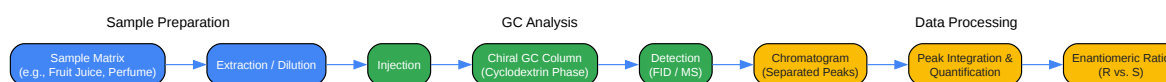
Objective: To separate and quantify the (R) and (S) enantiomers of **gamma-undecalactone** from a sample matrix.

Principle: Chiral GC utilizes a stationary phase containing a chiral selector, typically a derivatized cyclodextrin, which forms transient diastereomeric complexes with the enantiomers. [3] The differing stability of these complexes results in different retention times, allowing for their separation.

Methodology:

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.
- Chiral Column: A capillary column with a chiral stationary phase is essential. A commonly used phase for lactone separation is a derivatized beta-cyclodextrin column.
  - Recommended Column: Rt-βDEXsa (30 m x 0.32 mm ID, 0.25 μm film thickness) or equivalent.[3]
- Sample Preparation: The sample should be diluted in a suitable solvent (e.g., dichloromethane or hexane). If the lactone is present in a complex matrix (e.g., fruit extract), a prior extraction step such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary.
- GC Conditions (Example Protocol):

- Injector Temperature: 220°C
- Carrier Gas: Helium or Hydrogen
- Flow Rate: ~60 cm/sec (Helium)[3]
- Oven Temperature Program:
  - Initial temperature: 60°C, hold for 2 minutes.
  - Ramp 1: Increase to 100°C at a rate of 15°C/minute.
  - Ramp 2: Increase to 220°C at a rate of 3°C/minute.[3]
- Detector Temperature: 220°C (FID or MS transfer line)
- Data Analysis: The enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) is calculated by integrating the peak areas of the eluted (R) and (S) enantiomers. Identification is confirmed by comparing retention times with authentic standards.



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Caption: General experimental workflow for the chiral analysis of **gamma-undecalactone**.

## Conclusion

The stereoisomers of **gamma-undecalactone** provide a clear example of the importance of chirality in flavor and fragrance chemistry. The distinct peachy aroma of the (R)-enantiomer contrasts with the less remarkable sensory profile of its (S)-counterpart, highlighting the stereospecific nature of human olfactory perception. Understanding the properties, natural distribution, and biosynthesis of these isomers is crucial for quality control in the food and

fragrance industries, for the development of novel synthesis routes, and for authenticating natural products. The continued application of advanced analytical techniques like chiral gas chromatography will further elucidate the roles of these important stereoisomers.

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